Cas no 1336700-96-9 ((2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-amine)

(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-amine
- EN300-1826981
- 1336700-96-9
-
- Inchi: 1S/C10H14FNO/c1-7(12)6-8-4-3-5-9(11)10(8)13-2/h3-5,7H,6,12H2,1-2H3/t7-/m0/s1
- InChI Key: GIWKJFXADIPYQC-ZETCQYMHSA-N
- SMILES: FC1=CC=CC(=C1OC)C[C@H](C)N
Computed Properties
- Exact Mass: 183.105942232g/mol
- Monoisotopic Mass: 183.105942232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 35.2Ų
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1826981-0.05g |
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-amine |
1336700-96-9 | 0.05g |
$1008.0 | 2023-09-19 | ||
Enamine | EN300-1826981-1.0g |
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-amine |
1336700-96-9 | 1g |
$1829.0 | 2023-06-02 | ||
Enamine | EN300-1826981-5g |
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-amine |
1336700-96-9 | 5g |
$3479.0 | 2023-09-19 | ||
Enamine | EN300-1826981-10g |
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-amine |
1336700-96-9 | 10g |
$5159.0 | 2023-09-19 | ||
Enamine | EN300-1826981-2.5g |
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-amine |
1336700-96-9 | 2.5g |
$2351.0 | 2023-09-19 | ||
Enamine | EN300-1826981-0.25g |
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-amine |
1336700-96-9 | 0.25g |
$1104.0 | 2023-09-19 | ||
Enamine | EN300-1826981-0.5g |
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-amine |
1336700-96-9 | 0.5g |
$1152.0 | 2023-09-19 | ||
Enamine | EN300-1826981-10.0g |
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-amine |
1336700-96-9 | 10g |
$7866.0 | 2023-06-02 | ||
Enamine | EN300-1826981-0.1g |
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-amine |
1336700-96-9 | 0.1g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1826981-5.0g |
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-amine |
1336700-96-9 | 5g |
$5304.0 | 2023-06-02 |
(2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-amine Related Literature
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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3. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
Additional information on (2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-amine
Comprehensive Analysis of (2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-amine (CAS No. 1336700-96-9): Properties, Applications, and Research Insights
The compound (2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-amine (CAS No. 1336700-96-9) has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This chiral amine, characterized by a fluorine substituent and a methoxy group on the aromatic ring, belongs to a class of compounds increasingly studied for their bioactive properties. Researchers have focused on its stereospecific synthesis, given the growing demand for enantiomerically pure compounds in drug development.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in this molecule. Computational studies leveraging machine learning algorithms suggest its scaffold could interact with central nervous system targets, aligning with current searches for "novel neuroactive compounds" and "fluorinated pharmaceutical intermediates." The presence of both fluorine and methoxy groups—a combination frequently queried in chemical databases—enhances its metabolic stability, a hot topic in medicinal chemistry optimization discussions.
Synthetic approaches to 1336700-96-9 often involve asymmetric catalysis, reflecting industry shifts toward atom-economical processes. Patent analyses reveal its utility as a building block for chiral ligands and catalysts, addressing the popular search term "fluorinated chiral auxiliaries." Analytical characterization typically employs HPLC and NMR spectroscopy, techniques dominating academic queries about "amine compound verification methods."
Environmental and safety profiles of (2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-amine comply with modern REACH regulations, a key concern in "sustainable chemical manufacturing" searches. Its stability under physiological pH conditions—frequently tested in "drug-like property assays"—makes it valuable for preclinical research, particularly in studies tagged with "blood-brain barrier permeability predictors."
Ongoing investigations explore its potential as a precursor for PET radiotracers, tapping into the booming market for "molecular imaging probes." The compound's logP value and hydrogen bonding capacity—parameters heavily searched in "QSAR modeling"—position it as a candidate for fragment-based drug design. These attributes align with industry demands captured in trending keywords like "fluorine in rational drug design" and "methoxy group pharmacokinetics."
Quality control protocols for CAS 1336700-96-9 emphasize chiral purity verification, responding to FDA guidelines on enantiomeric drug development—a regulatory aspect generating numerous search queries. Advanced purification techniques such as SFC chromatography are often employed, reflecting technological advancements in "chiral separation methods."
In material science applications, the compound's crystalline properties attract attention in "co-crystal engineering" studies. Its molecular interactions with biopolymers are being mapped using molecular dynamics simulations, a methodology dominating recent "computational chemistry" publications. These multidisciplinary applications address the growing intersection of queries about "fluorinated aromatic amines" and "supramolecular chemistry."
The compound's stability in accelerated degradation studies makes it relevant to "pharmaceutical excipient compatibility" research. Its thermal behavior, analyzed through DSC and TGA, provides data for "solid-state chemistry" databases—another area experiencing increased search volume. These characteristics position (2S)-1-(3-fluoro-2-methoxyphenyl)propan-2-amine as a versatile subject for both industrial and academic investigations.
Future research directions may explore its structure-activity relationships through high-throughput screening, addressing the persistent demand for "fluorine bioisosteres" information. The compound's molecular electrostatic potential maps—increasingly visualized through quantum chemical calculations—could further illuminate its interactions in biological systems, answering frequent queries about "halogen bonding in drug-receptor interactions."
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